2,2-Dicyclopropylethan-1-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2-dicyclopropylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c9-5-8(6-1-2-6)7-3-4-7/h6-8H,1-5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVXMCNNRQIGRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure of 2,2-dicyclopropylethanamine
An In-Depth Technical Guide to 2,2-Dicyclopropylethanamine: Structure, Synthesis, and Significance in Modern Drug Discovery
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 2,2-dicyclopropylethanamine, a unique primary amine featuring a gem-dicyclopropyl motif. While not a widely commercialized compound, its structure presents a compelling case study for researchers, scientists, and drug development professionals interested in leveraging the unique properties of cyclopropyl rings. This document delineates the molecule's structural characteristics, proposes a robust synthetic pathway, predicts its spectroscopic signature, and delves into its potential applications and metabolic liabilities within the context of medicinal chemistry. The insights herein are synthesized from established chemical principles and data from analogous structures to provide a field-proven perspective on its utility and challenges.
Introduction: The Strategic Value of the Cyclopropyl Moiety
In the landscape of modern drug discovery, the cyclopropyl group has emerged as a "privileged" structural motif. Its inclusion in a drug candidate is a strategic decision aimed at modulating a range of physicochemical and pharmacological properties. The inherent ring strain of the three-membered ring results in C-C bonds with enhanced π-character and shorter, stronger C-H bonds compared to typical alkanes.[1] This unique electronic and steric profile can lead to significant improvements in:
-
Metabolic Stability: The high C-H bond dissociation energy reduces susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2]
-
Potency and Selectivity: The rigid, three-dimensional nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, enhancing binding affinity to its target and potentially reducing off-target effects.[1]
-
Pharmacokinetics: It can influence properties like brain permeability, plasma clearance, and pKa, helping to overcome common roadblocks in drug development.[1]
2,2-Dicyclopropylethanamine incorporates these features, presenting a gem-dicyclopropyl group adjacent to a primary amine—a key functional group for further chemical elaboration. This guide explores the synthesis and characterization of this intriguing molecule.
Molecular Structure and Physicochemical Properties
The fundamental architecture of 2,2-dicyclopropylethanamine is key to its chemical behavior.
-
IUPAC Name: 2,2-Dicyclopropylethan-1-amine
-
Molecular Formula: C₈H₁₅N
-
Molecular Weight: 125.21 g/mol
-
Core Structure: An ethylamine backbone where the C2 carbon is substituted with two cyclopropyl rings.
The presence of two cyclopropyl groups on the same carbon atom creates significant steric bulk and introduces unique conformational constraints around the C1-C2 bond.
Caption: Proposed synthetic workflow for 2,2-dicyclopropylethanamine.
Causality Behind Experimental Choices:
-
Step 1: Ketone to Nitrile (Van Leusen Reaction): The conversion of dicyclopropyl ketone to 2,2-dicyclopropylacetonitrile is the key carbon-chain extension step. The Van Leusen reaction, using tosylmethyl isocyanide (TosMIC), is a highly effective method for converting ketones into nitriles with one additional carbon atom. This method is chosen over alternatives like a Wittig reaction followed by hydrocyanation due to its operational simplicity and high efficiency for sterically hindered ketones.
-
Step 2: Nitrile Reduction to Amine: The reduction of the nitrile intermediate to the primary amine is a standard and reliable transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that cleanly converts nitriles to amines in high yield. [3]Alternatively, catalytic hydrogenation (e.g., using Raney Nickel) offers a milder, industrially scalable option, avoiding the need for quenching reactive metal hydrides.
Structural Elucidation: A Predictive Spectroscopic Analysis
Confirmation of the target structure would rely on a combination of NMR, IR, and mass spectrometry. The following is a predictive analysis based on established spectroscopic principles.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex in the upfield region due to the overlapping signals of the cyclopropyl protons.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Multiplicity | Predicted Shift (δ, ppm) | Rationale |
|---|---|---|---|
| -NH₂ | Broad singlet | 1.0 - 2.0 | Exchangeable protons, chemical shift is concentration and solvent dependent. |
| -CH₂ -NH₂ | Triplet | ~2.7 | Adjacent to the electron-withdrawing NH₂ group and coupled to the C2-H proton. |
| CH -(C₃H₅)₂ | Triplet | ~1.5 | Methine proton at C2, coupled to the adjacent CH₂ group. |
| Cyclopropyl CH | Multiplet | 0.5 - 0.9 | Methine protons on the cyclopropyl rings. |
| Cyclopropyl CH₂ | Multiplet | 0.2 - 0.6 | Diastereotopic methylene protons on the cyclopropyl rings, appearing far upfield. |
¹³C NMR Spectroscopy
The carbon spectrum will be characterized by the distinctive upfield signals of the cyclopropyl carbons.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Shift (δ, ppm) | Rationale |
|---|---|---|
| C H₂-NH₂ | ~45 | Typical for a primary aminomethyl carbon. |
| C (C₃H₅)₂ | ~40 | Quaternary carbon, deshielded by two cyclopropyl groups. |
| Cyclopropyl C H | ~15 | Methine carbons of the cyclopropyl rings. |
| Cyclopropyl C H₂ | ~5 | Methylene carbons of the cyclopropyl rings, highly shielded. |
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the primary amine functional group.
-
N-H Stretch: Two characteristic medium-intensity bands are expected in the 3300-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the primary amine. [4][5]* N-H Bend (Scissoring): A medium to strong absorption is predicted around 1590-1650 cm⁻¹. [4]* C-H Stretch: Strong absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds and potentially a weaker band just above 3000 cm⁻¹ characteristic of cyclopropyl C-H bonds.
-
N-H Wag: A broad, strong band may appear in the 665-910 cm⁻¹ region, characteristic of primary and secondary amines. [4]
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight and provide structural information through fragmentation analysis.
-
Molecular Ion (M⁺): A peak at m/z = 125, corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways:
-
α-Cleavage: The most likely fragmentation would be the loss of a cyclopropyl radical (•C₃H₅, mass = 41) to form a stable iminium ion at m/z = 84. This is often the base peak for amines.
-
Loss of NH₃: A peak corresponding to [M-17]⁺ may be observed.
-
Applications and Considerations in Drug Development
Role as a Synthetic Building Block
2,2-Dicyclopropylethanamine is an ideal scaffold for generating compound libraries. The primary amine serves as a versatile chemical handle for reactions such as:
-
Amide bond formation
-
Reductive amination
-
Sulfonamide synthesis
-
Urea and thiourea formation
This allows for the systematic exploration of the chemical space around the dicyclopropyl core, enabling structure-activity relationship (SAR) studies.
Metabolic Considerations: The Double-Edged Sword
While the cyclopropyl group can block metabolism at adjacent sites, the cyclopropylamine moiety itself can be a metabolic liability. It is well-documented that CYP enzymes, particularly CYP1A2, can oxidize cyclopropylamines. [2]This can lead to a ring-opening mechanism, forming reactive intermediates like α,β-unsaturated aldehydes. [6]
Caption: Bioactivation pathway of the cyclopropylamine moiety.
This bioactivation pathway was implicated in the hepatotoxicity of the fluoroquinolone antibiotic trovafloxacin, which contains a cyclopropylamine substructure. [2][6]Therefore, any drug development program utilizing 2,2-dicyclopropylethanamine or related structures must include early, rigorous screening for metabolic stability and the formation of reactive metabolites. This self-validating step is crucial for derisking candidates and ensuring the trustworthiness of the development pipeline.
Experimental Protocols (Proposed)
Synthesis of 2,2-Dicyclopropylacetonitrile
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous methanol (10 volumes) and potassium carbonate (2.0 equivalents).
-
Reagent Addition: Add tosylmethyl isocyanide (TosMIC, 1.2 equivalents) to the stirred suspension.
-
Reaction Initiation: Add dicyclopropyl ketone (1.0 equivalent) dropwise to the mixture at room temperature.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or GC-MS until consumption of the starting ketone is complete (typically 2-4 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between diethyl ether and water.
-
Extraction: Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate and purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield the title compound.
Synthesis of 2,2-Dicyclopropylethanamine
-
Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄, 1.5 equivalents) in anhydrous tetrahydrofuran (THF, 15 volumes) and cool to 0 °C.
-
Reagent Addition: Add a solution of 2,2-dicyclopropylacetonitrile (1.0 equivalent) in anhydrous THF dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates complete consumption of the nitrile (typically 4-6 hours).
-
Quenching (Fieser workup): Cautiously cool the reaction back to 0 °C. Sequentially and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Filtration: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite, washing the filter cake thoroughly with THF or diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by vacuum distillation to afford pure 2,2-dicyclopropylethanamine.
Conclusion
2,2-Dicyclopropylethanamine represents a molecule of significant academic and pharmaceutical interest. Its synthesis is achievable through established organic transformations, and its structure is readily characterizable by standard spectroscopic methods. The gem-dicyclopropyl motif offers a powerful tool for medicinal chemists to enhance the drug-like properties of lead compounds. However, this must be balanced with a thorough understanding and proactive assessment of the potential for metabolic bioactivation inherent to the cyclopropylamine moiety. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and strategically deploy this versatile chemical building block in their research and development endeavors.
References
-
Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. Available at: [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available at: [Link]
-
Synthesis of a [2.2.2] Cryptand Containing Reactive Functional Groups. PMC, NIH. Available at: [Link]
-
Synthesis of novel 5-chlorinated 2-aminothiophenes using 2,5-dimethylpyrrole as an amine protecting group. ResearchGate. Available at: [Link]
-
Synthesis of α‐Aminocyclopropyl Ketones and 2‐Substituted Benzoimidazoles from 2‐Hydroxycyclobutanones and Aryl Amines. ResearchGate. Available at: [Link]
- US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride. Google Patents.
-
Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. ResearchGate. Available at: [Link]
-
In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. ACS Publications. Available at: [Link]
-
Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available at: [Link]
-
(Dicyclopropylmethyl)amine. PubChem, NIH. Available at: [Link]
-
2,2-Dinitropropanol. PubChem, NIH. Available at: [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]
-
IR: amines. University of Calgary. Available at: [Link]
-
The Chemical Versatility of Dicyclopropylmethanamine for Your R&D Needs. Acme Synthesis. Available at: [Link]
-
Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, ACS Publications. Available at: [Link]
-
Mass spectrum of 2,2-dimethylpropane. Doc Brown's Chemistry. Available at: [Link]
-
24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]
-
Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity. ResearchGate. Available at: [Link]
-
Zinc Mediated Synthesis of Cyclopropylamines. Thesis Template. Available at: [Link]
-
Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing. Available at: [Link]
-
Two‐Dimensional Tandem Mass Spectrometry for Biopolymer Structural Analysis. Wiley Online Library. Available at: [Link]
-
24.10 Spectroscopy of Amines. OpenStax. Available at: [Link]
-
2,2-Dimethyl-1-propanamine. ATB. Available at: [Link]
-
Synthesis of cyclopropanes. Organic Chemistry Portal. Available at: [Link]
-
Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. ACS Publications. Available at: [Link]
-
Infrared Spectroscopy. Illinois State University. Available at: [Link]
-
2,2-dicyclopropylmorpholine. AMERICAN ELEMENTS. Available at: [Link]
-
Fragmentation Patterns of Aromatic 2,5-diketopiperazines Using Liquid chromatography/Mass Spectrometry. ResearchGate. Available at: [Link]
-
Synthesis and reactions of cyclopropenones. SciSpace. Available at: [Link]
-
Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Available at: [Link]
-
24.6: Synthesis of Amines. Chemistry LibreTexts. Available at: [Link]
-
2-Chloropropyldimethylamine. PubChem. Available at: [Link]
-
Synthesis of primary amines. Organic Chemistry Portal. Available at: [Link]
-
2,2-Difluoroethanamine. PubChem. Available at: [Link]
-
Permethric acid. PubChem, NIH. Available at: [Link]
Sources
An In-Depth Technical Guide to 2,2-Dicyclopropylethan-1-amine: A Molecule of Interest in Modern Medicinal Chemistry
This guide provides a comprehensive overview of 2,2-Dicyclopropylethan-1-amine, a fascinating molecule characterized by the presence of two sterically demanding cyclopropyl groups. While specific experimental data for this particular amine is not extensively published, this document will leverage established principles of organic synthesis, medicinal chemistry, and safety protocols for structurally related compounds to offer valuable insights for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, plausible synthetic routes, the significance of the dicyclopropyl motif in drug design, and its potential applications.
Core Molecular Attributes of this compound
The foundational step in understanding any chemical entity is to define its basic molecular and physical properties. For this compound, these are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅N | |
| Molecular Weight | 125.21 g/mol | |
| IUPAC Name | This compound |
The Strategic Importance of the Cyclopropyl Moiety in Drug Discovery
The inclusion of a cyclopropyl ring in a drug candidate is a deliberate and strategic choice in medicinal chemistry. This small, strained ring system imparts a unique set of properties that can address common challenges in drug development.[1]
Key Advantages of Incorporating a Cyclopropyl Group:
-
Enhanced Potency: The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding with its target receptor.
-
Increased Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] This can lead to a longer half-life and improved pharmacokinetic profile.[1][2]
-
Reduced Off-Target Effects: The defined conformation can improve selectivity for the intended biological target, thereby reducing the likelihood of off-target interactions and associated side effects.[1]
-
Improved Brain Permeability: The introduction of a cyclopropyl group can increase the lipophilicity of a molecule, which can enhance its ability to cross the blood-brain barrier.[1]
-
Modulation of pKa: The electronic properties of the cyclopropyl group can influence the basicity of a nearby amine, which can be tuned to reduce efflux by transporters like P-glycoprotein.[1]
The presence of two cyclopropyl groups in this compound suggests a molecule designed to leverage these properties to a significant degree, potentially offering enhanced metabolic stability and conformational rigidity.
Plausible Synthetic Strategies
Caption: Retrosynthetic pathways for this compound.
A likely forward synthesis would involve the following key steps:
Experimental Protocol: A Proposed Synthesis of this compound
-
Synthesis of Dicyclopropyl Ketone:
-
This can be achieved through the reaction of cyclopropanecarbonyl chloride with a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) or cyclopropyllithium. This is a standard method for ketone synthesis.
-
-
Reductive Amination of Dicyclopropyl Ketone:
-
The dicyclopropyl ketone can be reacted with ammonia or a protected ammonia equivalent (e.g., hydroxylamine followed by reduction) in the presence of a reducing agent.
-
A common and effective method is the use of sodium cyanoborohydride or sodium triacetoxyborohydride. These reagents are selective for the reduction of the intermediate imine or oxime.
-
Caption: A plausible workflow for the synthesis of this compound.
Potential Applications in Drug Development
Given the properties imparted by the cyclopropyl groups, this compound and its derivatives could be valuable scaffolds in several therapeutic areas. The basic amine function is a common feature in many centrally active drugs, and the dicyclopropyl substitution could enhance CNS penetration and metabolic stability.
Potential Therapeutic Areas:
-
Neurological Disorders: The structural rigidity and potential for enhanced brain permeability make this scaffold interesting for targeting CNS receptors, such as those involved in depression, anxiety, or neurodegenerative diseases.
-
Oncology: The cyclopropylamine motif is found in some anti-cancer agents. The unique conformational constraints of the dicyclopropyl structure could lead to novel inhibitors of kinases or other cancer-related targets.
-
Infectious Diseases: Several marketed antibacterial and antiviral drugs contain cyclopropyl groups. This scaffold could be explored for the development of new anti-infective agents.
Metabolic Considerations and Potential for Bioactivation
While cyclopropyl groups generally increase metabolic stability, it is crucial to consider their potential for bioactivation. In some cases, the oxidation of a cyclopropylamine by CYP enzymes can lead to ring-opening and the formation of reactive metabolites that can covalently bind to proteins.[2] This has been implicated in the hepatotoxicity of some drugs.[2]
Caption: Potential metabolic activation of cyclopropylamines.
Therefore, any drug development program involving this compound would require a thorough investigation of its metabolic fate and the potential for reactive metabolite formation.
Safety and Handling
As a primary amine, this compound is expected to be a corrosive and irritating substance. Appropriate personal protective equipment (PPE) should be used when handling this compound.
General Safety Precautions:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves.
-
Respiratory Protection: If working with a powder or in a situation with poor ventilation, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.
Conclusion
This compound represents a molecule of significant interest due to the presence of the dicyclopropyl motif, which is known to confer desirable properties in drug candidates. While specific data on this compound is limited, this guide provides a solid foundation for its further investigation by outlining its core properties, plausible synthetic routes, and potential applications and liabilities in drug discovery. The insights provided here, grounded in the established principles of medicinal chemistry, should serve as a valuable resource for researchers and scientists working at the forefront of pharmaceutical innovation.
References
-
PubChem. Compound Summary for CID 18986354, this compound. National Center for Biotechnology Information. [Link]
-
Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Talele, T. T. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 2016, 59(19), 8712-8756. [Link]
Sources
The Cyclopropylamine Moiety: A Cornerstone for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropylamine motif, a seemingly simple fusion of a three-membered carbocycle and an amino group, has emerged as a powerhouse in medicinal chemistry. Its unique stereoelectronic properties, born from the inherent strain of the cyclopropane ring, impart profound effects on the physicochemical and pharmacological profiles of drug candidates. This guide provides a comprehensive exploration of cyclopropyl-containing amine building blocks, delving into their fundamental properties, diverse synthetic strategies, and strategic applications in drug design. We will dissect the causal relationships between the cyclopropyl group's unique attributes and its ability to enhance potency, modulate metabolic stability, and confer desirable pharmacokinetic characteristics. Through detailed synthetic protocols, comparative data analysis, and in-depth case studies of successful drugs, this document serves as a technical resource for scientists seeking to leverage this privileged scaffold to overcome challenges in drug discovery.
The Strategic Advantage of the Cyclopropylamine Scaffold
The incorporation of a cyclopropyl group into a molecule is a deliberate and strategic decision in drug design, aimed at addressing multiple challenges simultaneously. Unlike simple alkyl groups, the cyclopropane ring is a rigid, planar structure with unique electronic properties stemming from its significant ring strain and the "bent" nature of its carbon-carbon bonds. This imparts a high degree of sp2 character to the C-C bonds and sp3 character to the C-H bonds, influencing the molecule's conformation, electronics, and metabolic fate.
When appended to an amine, these properties synergize to create a building block with remarkable utility:
-
Conformational Rigidity and Vectorial Control: The rigid nature of the cyclopropyl ring restricts the conformational freedom of the amine substituent. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often resulting in enhanced potency. It also provides chemists with precise vectorial control over the placement of the amino group and other substituents in three-dimensional space.
-
Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in a typical aliphatic chain. This increased bond dissociation energy makes them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug clearance. By replacing a metabolically vulnerable ethyl or isopropyl group with a cyclopropyl moiety, medicinal chemists can effectively block these "metabolic soft spots," increase the drug's half-life, and improve its pharmacokinetic profile.
-
Modulation of Physicochemical Properties: The cyclopropyl group is considered a "lipophilic hydrogen bond donor." It can increase lipophilicity (logP) while maintaining or even enhancing aqueous solubility in certain contexts. Crucially, the electron-withdrawing nature of the cyclopropyl ring can lower the pKa of the adjacent amine compared to its acyclic counterparts. This modulation of basicity can be critical for optimizing cell permeability, reducing off-target effects (e.g., hERG channel binding), and fine-tuning the overall ADME profile of a drug candidate.
-
Bioisosteric Replacement: The cyclopropyl group serves as an effective bioisostere for various common functional groups. It can replace a gem-dimethyl group, maintaining steric bulk while reducing lipophilicity. It is also frequently used as a conformationally restricted analogue of a vinyl group, offering similar spatial projection without the potential reactivity or metabolic liabilities of a double bond.
These combined attributes make cyclopropylamines indispensable tools for lead optimization, enabling chemists to systematically address issues of potency, selectivity, and pharmacokinetics.
Key Physicochemical Properties of Cyclopropylamine Building Blocks
The decision to incorporate a cyclopropylamine synthon is fundamentally driven by its ability to modulate key physicochemical parameters that govern a drug's behavior. Understanding these properties is essential for rational drug design.
| Property | Typical Value/Observation | Implication in Drug Discovery | Justification & Causality |
| pKa (Basicity) | Lower than corresponding acyclic amines (e.g., isopropylamine) | Reduced potential for hERG liability; improved cell permeability; altered target engagement. | The cyclopropyl ring possesses significant s-character in its C-C bonds, making it electron-withdrawing. This inductively pulls electron density from the nitrogen atom, reducing its ability to accept a proton and thus lowering its basicity. |
| cLogP (Lipophilicity) | Moderately lipophilic; often used to replace more lipophilic groups. | Balances solubility and permeability; can improve ligand efficiency. | While an alkyl group, its rigid and compact nature provides a different lipophilic profile than a flexible alkyl chain of similar atom count. It can occupy hydrophobic pockets without the entropic penalty of a flexible chain. |
| Metabolic Stability | Generally high resistance to CYP-mediated oxidation. | Increased in vivo half-life; reduced patient-to-patient variability; lower dose requirements. | The C-H bonds on the cyclopropane ring have a higher bond dissociation energy due to increased s-character, making hydrogen atom abstraction (the initial step in many CYP oxidations) more difficult. |
| Conformational Rigidity | Locked, planar three-membered ring. | Pre-organizes the molecule for target binding, reducing the entropic cost of binding and potentially increasing potency. Provides defined vectors for substituents. | The ~60° bond angles within the ring prevent bond rotation, unlike the free rotation seen in acyclic alkylamines. |
Core Synthetic Methodologies for Cyclopropylamine Building Blocks
A diverse array of synthetic methods has been developed to access the cyclopropylamine core, ranging from classical name reactions to modern transition-metal-catalyzed approaches. The choice of method depends on the desired substitution pattern, stereochemistry, and scalability.
Curtius Rearrangement of Cyclopropanecarboxylic Acids
The Curtius rearrangement is a robust and widely used method for converting a carboxylic acid to a primary amine with the loss of one carbon atom. This is particularly well-suited for the synthesis of simple and substituted cyclopropylamines from readily available cyclopropanecarboxylic acids.
Mechanism Insight: The reaction proceeds through an acyl azide intermediate, which, upon heating, undergoes a concerted rearrangement with the loss of nitrogen gas to form an isocyanate. The key step is the migration of the cyclopropyl group from carbon to the electron-deficient nitrogen. This migration occurs with full retention of stereochemistry. The resulting isocyanate is then trapped with a nucleophile (e.g., water or an alcohol) to generate the amine or a protected carbamate derivative.
Figure 1. Workflow for the synthesis of cyclopropylamine via Curtius rearrangement.
Self-Validating Protocol: Synthesis of Boc-Protected Cyclopropylamine
This protocol is designed to be self-validating by producing a stable, easily characterizable intermediate (the Boc-protected amine) before proceeding to the final free amine. The success of the reaction is readily confirmed by NMR and LC-MS analysis of the carbamate.
-
Step 1: Acyl Azide Formation and Rearrangement.
-
To a stirred solution of cyclopropanecarboxylic acid (1.0 eq) in anhydrous toluene (approx. 0.1 M), add triethylamine (Et3N, 3.0 eq).
-
Add diphenylphosphoryl azide (DPPA, 1.5 eq) dropwise at room temperature. The use of DPPA is a critical safety and efficiency choice, as it allows for the in situ formation of the acyl azide, avoiding the isolation of a potentially explosive intermediate.
-
After stirring for 30 minutes at room temperature to form the acyl azide, heat the mixture to reflux (approx. 90-110 °C) for 2-3 hours. During this time, the acyl azide rearranges to cyclopropyl isocyanate with the extrusion of nitrogen gas. The reaction progress can be monitored by IR spectroscopy by observing the disappearance of the acyl azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).
-
-
Step 2: Isocyanate Trapping.
-
Cool the reaction mixture to room temperature.
-
Add anhydrous tert-butanol (t-BuOH, 3.0-5.0 eq) to the solution containing the cyclopropyl isocyanate.
-
Heat the mixture at 80-90 °C overnight. The t-BuOH acts as a nucleophile, trapping the highly reactive isocyanate to form the stable tert-butyl carbamate (Boc-protected) derivative.
-
-
Step 3: Work-up and Purification.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to afford the pure N-Boc-cyclopropylamine. The yield for this sequence is typically in the range of 70-80%.
-
-
Step 4: Deprotection (Optional).
-
To obtain the free cyclopropylamine, dissolve the purified N-Boc-cyclopropylamine in a solvent such as dichloromethane or diethyl ether.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Evaporate the solvent and excess acid to yield the corresponding amine salt.
-
Simmons-Smith Cyclopropanation of Allylic Amines
The Simmons-Smith reaction is a powerful method for converting alkenes into cyclopropanes. When applied to an N-protected allylamine, it provides a direct route to 2-substituted cyclopropylamines. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.
Mechanism Insight: The reaction involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH2ZnI), which is generated from diiodomethane and a zinc-copper couple. This carbenoid adds to the alkene in a concerted, "butterfly-type" transition state. A crucial aspect for medicinal chemists is the directing effect of nearby hydroxyl or protected amino groups. These functional groups can coordinate to the zinc atom of the carbenoid, delivering the methylene group to the syn face of the double bond with high diastereoselectivity.
Figure 2. Concerted mechanism of the Simmons-Smith cyclopropanation.
Self-Validating Protocol: Synthesis of a Boc-Protected Cyclopropylmethylamine Derivative
This protocol uses a commercially available, protected allylamine and a well-established procedure. The reaction is self-validating as the starting material is consumed and a single major product with a different molecular weight and retention time is formed, easily verifiable by LC-MS and ¹H NMR (disappearance of olefinic protons, appearance of cyclopropyl protons).
-
Step 1: Preparation of the Simmons-Smith Reagent.
-
In a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), place zinc-copper couple (3.0 eq).
-
Add anhydrous diethyl ether or dichloromethane (DCM).
-
Add diiodomethane (CH2I2, 2.5 eq) dropwise to the stirred suspension. A gentle reflux may be observed, indicating the formation of the active carbenoid. Stir the mixture for 30-60 minutes at room temperature. The choice to pre-form the reagent is a key decision to ensure consistent reactivity.
-
-
Step 2: Cyclopropanation.
-
Cool the reagent suspension to 0 °C in an ice bath.
-
Add a solution of N-Boc-allylamine (1.0 eq) in the same anhydrous solvent dropwise to the cold suspension.
-
Allow the reaction to warm slowly to room temperature and stir overnight. The slow warming is crucial to control the exothermic reaction and prevent side reactions.
-
-
Step 3: Work-up and Purification.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C.
-
Filter the resulting mixture through a pad of Celite® to remove the zinc salts. Wash the filter cake with diethyl ether or DCM.
-
Transfer the filtrate to a separatory funnel and wash with saturated NaHCO3 and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the desired N-Boc-(cyclopropylmethyl)amine.
-
Kulinkovich-Szymoniak Reaction for Primary Cyclopropylamines
For accessing primary cyclopropylamines directly, the Kulinkovich-Szymoniak reaction is a highly effective modern strategy. It is a modification of the original Kulinkovich reaction that uses nitriles as substrates instead of esters.
Mechanism Insight: The reaction begins with the formation of a titanacyclopropane intermediate from a Grignard reagent (e.g., EtMgBr) and a titanium(IV) alkoxide catalyst. This reactive species then adds across the carbon-nitrogen triple bond of the nitrile to form an azatitanacyclopentene intermediate. The crucial choice in this protocol is the subsequent treatment with a Lewis acid, such as BF3·OEt2. This promotes the rearrangement and hydrolysis of the intermediate to furnish the primary cyclopropylamine, whereas simple thermal conditions would favor ketone formation.
Figure 3. Pathway of the Kulinkovich-Szymoniak reaction for primary amine synthesis.
Self-Validating Protocol: Synthesis of 1-Phenylcyclopropylamine
This protocol is self-validating because the conversion from a nitrile to a primary amine involves a significant change in functional group, polarity, and spectroscopic signature (disappearance of the C≡N stretch in IR, appearance of N-H protons in NMR), which is unambiguous.
-
Step 1: Formation of the Titanium Complex.
-
To a flame-dried, two-neck flask under an inert atmosphere, add titanium(IV) isopropoxide (Ti(OⁱPr)₄, 1.2 eq) and anhydrous diethyl ether.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add ethylmagnesium bromide (EtMgBr, 2.4 eq, as a solution in THF or Et2O) dropwise, maintaining the temperature below -70 °C. The choice of a low temperature is critical to control the formation of the reactive titanacyclopropane intermediate.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Step 2: Reaction with Nitrile.
-
Cool the freshly prepared titanium reagent solution to -50 °C.
-
Add a solution of benzonitrile (1.0 eq) in anhydrous diethyl ether dropwise.
-
Stir the reaction mixture at room temperature for 3-5 hours until the starting nitrile is consumed (monitored by TLC or GC-MS).
-
-
Step 3: Lewis Acid-Mediated Rearrangement and Work-up.
-
Cool the mixture to -78 °C and slowly add boron trifluoride diethyl etherate (BF₃·OEt₂, 2.0 eq).
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by carefully adding aqueous NaOH (e.g., 1M) at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amine by distillation or silica gel chromatography (eluting with a system containing a small amount of triethylamine to prevent streaking) to yield 1-phenylcyclopropylamine.
-
Case Studies in Drug Discovery
The true impact of the cyclopropylamine moiety is best understood by examining its role in marketed drugs.
Tranylcypromine: The Irreversible MAO Inhibitor
Tranylcypromine (Parnate®) is a classic antidepressant that functions as an irreversible inhibitor of monoamine oxidase (MAO). The cyclopropylamine core is not merely a structural component; it is the key to its mechanism of action.
Mechanism of Action: MAO enzymes contain a flavin adenine dinucleotide (FAD) cofactor that is essential for their catalytic activity in oxidizing neurotransmitters. Tranylcypromine acts as a mechanism-based inactivator. The amine is oxidized by the FAD cofactor, leading to the formation of a radical intermediate. This prompts the opening of the strained cyclopropane ring, resulting in the formation of a reactive species that covalently bonds to the FAD cofactor or a nearby cysteine residue in the enzyme's active site. This covalent modification permanently inactivates the enzyme.
Technical Guide: Novel Primary Amines with Gem-Dicyclopropyl Motifs
Strategic Bioisosteres for tert-Butyl Replacement in Drug Discovery
Executive Summary: The "Butterfly" Effect in Medicinal Chemistry
In modern drug discovery, the tert-butyl group is a privileged structural motif, valued for its ability to fill hydrophobic pockets and arrest metabolic dealkylation. However, its liability lies in oxidative metabolism (CYP450-mediated
This guide details the design and synthesis of
-
Metabolic Hardening: The
-like character of cyclopropyl C-H bonds (approx. 106 kcal/mol bond dissociation energy) resists hydrogen atom abstraction (HAT) by cytochrome P450 enzymes. -
Conformational Locking: The gem-disubstitution induces a strong Thorpe-Ingold effect, pre-organizing the amine for receptor binding.
-
Lipophilic Modulation: While maintaining bulk, the unique electronic signature of the cyclopropyl rings alters the
profile, often improving solubility compared to acyclic alkyl counterparts.
Structural Rationale & Medicinal Chemistry Utility[1][2][3][4][5]
The transition from a gem-dimethyl or tert-butyl group to a gem-dicyclopropyl group is not merely a steric substitution; it is an electronic upgrade.
2.1 The Metabolic Shielding Mechanism
The primary failure mode for tert-butyl amines is hydroxylation at one of the methyl groups, leading to rapid clearance. The gem-dicyclopropyl motif mitigates this through two mechanisms:
-
Bond Strength: The C-H bonds of a cyclopropane ring possess high
-character (approx. hybridization), making them significantly harder to oxidize than the C-H bonds of a methyl group. -
Steric Occlusion: The "wings" of the dicyclopropyl moiety create a steric shield around the
-carbon, protecting the amine nitrogen from N-oxidation or dealkylation.
2.2 Comparative Physicochemical Profile
The following table summarizes the shift in properties when replacing a tert-butyl amine with a gem-dicyclopropyl amine in a theoretical fragment.
| Property | tert-Butyl Amine Motif | gem-Dicyclopropyl Amine Motif | Impact |
| Bond Dissociation Energy (C-H) | ~96 kcal/mol | ~106 kcal/mol | High Metabolic Stability |
| Hybridization | Electronic Modulation | ||
| Conformational Freedom | Rotatable Methyls | Rigid Rings | Entropy Reduction (Binding Affinity) |
| LogP (Lipophilicity) | High | Moderate-High | Permeability Maintenance |
| CYP450 Liability | High ( | Low | Extended Half-life ( |
Synthetic Methodologies
Constructing the sterically congested
3.1 Pathway Visualization
Figure 1: Dual synthetic strategies for accessing sterically encumbered gem-dicyclopropyl amines.
Detailed Experimental Protocol: The Ellman Sulfinamide Route
This protocol is recommended for drug development due to its scalability and the ability to control stereochemistry if a third substituent is introduced.
Objective: Synthesis of 1,1-dicyclopropylmethylamine (hydrochloride salt).
4.1 Reagents & Equipment
-
Substrate: Dicyclopropyl ketone (CAS: 1121-37-5).
-
Reagent: (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman’s auxiliary).
-
Catalyst: Titanium(IV) ethoxide (Ti(OEt)₄).
-
Solvent: Anhydrous THF (Tetrahydrofuran).
-
Reducing Agent: Sodium Borohydride (NaBH₄) or L-Selectride (for diastereocontrol).
-
Atmosphere: Dry Nitrogen (
).
4.2 Step-by-Step Methodology
Step 1: Condensation (Imine Formation) [1]
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with
. -
Charge: Add Dicyclopropyl ketone (1.0 eq, 20 mmol) and (R)-tert-butanesulfinamide (1.1 eq, 22 mmol) in anhydrous THF (0.5 M).
-
Activation: Add Ti(OEt)₄ (2.0 eq) dropwise via syringe. Note: The solution will turn slightly yellow.
-
Reflux: Heat the mixture to reflux (
) for 16–24 hours. Monitor by TLC or LCMS for disappearance of the ketone. Causality: The steric bulk of two cyclopropyl rings makes the carbonyl carbon electrophilically sluggish; Ti(IV) acts as both a Lewis acid activator and a water scavenger to drive equilibrium. -
Workup: Cool to room temperature. Pour into a brine solution while stirring vigorously. The titanium salts will precipitate as a white slurry. Filter through a pad of Celite. Extract the filtrate with EtOAc (3x). Dry over
and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc) to yield the N-sulfinyl ketimine.
Step 2: Reduction (Amine Installation)
-
Dissolution: Dissolve the N-sulfinyl ketimine (1.0 eq) in anhydrous THF at
. -
Reduction: Add L-Selectride (1.5 eq) dropwise. Stir at
for 2 hours, then warm to room temperature. Note: If the product is achiral (R1=R2=cPr), NaBH4 at is sufficient. -
Quench: Quench with saturated
solution. Extract with EtOAc.
Step 3: Deprotection (Salt Formation)
-
Cleavage: Dissolve the reduced sulfinamide in MeOH. Add 4M HCl in dioxane (4.0 eq).
-
Reaction: Stir at room temperature for 1 hour. The bulky tert-butyl sulfinyl group is cleaved, liberating the primary amine.
-
Isolation: Concentrate the solvent. Triturate the residue with diethyl ether to precipitate the 1,1-dicyclopropylmethylamine hydrochloride as a white solid.
Characterization & Quality Control
The unique magnetic anisotropy of cyclopropane rings results in distinct NMR signatures.
-
¹H NMR (DMSO-d₆): Look for the intense high-field multiplets between
0.3 – 0.8 ppm corresponding to the cyclopropyl methylene protons. The -proton (if present) or amine protons ( ) will appear significantly downfield. -
¹³C NMR: The cyclopropyl methylene carbons typically resonate at extremely high field (
2–10 ppm). The quaternary carbon (bearing the amine) will show a characteristic shift around 50–60 ppm. -
Mass Spectrometry: Expect a parent ion
consistent with the amine. Note: Cyclopropyl rings can undergo ring-opening fragmentation in high-energy EI sources; ESI is preferred.
References
-
Wilsmore, J. D., et al. (2025). "Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications." Longdom Publishing. Link
-
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 59(19), 8712–8756. Link
-
Bernaerts, K., et al. (2008). "The gem-Dimethyl Effect Revisited." ResearchGate.[2][3] Link
-
Westphal, M. V., et al. (2015).[4] "Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties." ChemMedChem, 10(3), 461-469.[4] Link
-
De Meijere, A., et al. (2003). "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." Beilstein Journal of Organic Chemistry. Link
Sources
The Dicyclopropyl Ethylamine Scaffold: A Frontier in Modulating CNS Targets – An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dicyclopropyl ethylamine scaffold is an intriguing, yet underexplored, chemical motif with significant potential in modern drug discovery. The incorporation of two cyclopropyl rings on an ethylamine backbone imparts a unique combination of structural rigidity, lipophilicity, and metabolic stability. This guide synthesizes current knowledge from structurally related compounds to provide a forward-looking perspective on the potential biological activities of dicyclopropyl ethylamine derivatives. We will delve into the rationale for exploring this scaffold, propose synthetic strategies, and outline potential biological targets within the central nervous system (CNS). Furthermore, this document provides detailed, field-proven experimental protocols for the synthesis and evaluation of these novel compounds, establishing a foundational framework for their investigation as next-generation therapeutic agents.
Introduction: The Strategic Value of the Dicyclopropyl Moiety in Drug Design
The cyclopropyl group is a bioisostere of the vinyl and phenyl groups, but with a three-dimensional architecture that offers distinct advantages in medicinal chemistry.[1] Its inherent ring strain and unique electronic properties contribute to enhanced metabolic stability and membrane permeability.[2] When two such groups are appended to an ethylamine core, the resulting dicyclopropyl ethylamine scaffold presents a fascinating structural landscape. The two cyclopropyl rings enforce a specific conformational restriction upon the nitrogen atom, which can lead to high-affinity interactions with biological targets. This guide will explore the untapped potential of this scaffold, drawing logical inferences from well-characterized, structurally analogous compounds.
Inferred Biological Activity from Structurally Related Scaffolds
Direct research on the biological activity of dicyclopropyl ethylamine is sparse. However, by examining related small N,N-dialkyl ethylamine and cyclopropyl-containing molecules, we can hypothesize potential therapeutic applications.
Monoamine Oxidase Inhibition: A Legacy of Cyclopropylamines
Cyclopropylamine itself is a well-established pharmacophore in the design of monoamine oxidase inhibitors (MAOIs). Tranylcypromine, a potent MAO-A and MAO-B inhibitor, features a cyclopropylamine core.[2] The mechanism of irreversible inhibition involves the formation of a reactive intermediate that covalently modifies the FAD cofactor of the enzyme. It is plausible that dicyclopropyl ethylamine derivatives could also exhibit MAO inhibitory activity, with the potential for isoform selectivity depending on the substitution pattern.
Modulation of G-Protein Coupled Receptors (GPCRs)
Small N,N-dialkylaminoethyl moieties are prevalent in a variety of GPCR ligands. For instance, derivatives of N,N-dimethylethylamine are found in potent 5-HT1D receptor agonists, which have applications in the treatment of migraine.[3] Furthermore, N-methyltyramine, a structurally related mono-alkylamine, acts as an α-adrenoceptor antagonist.[4] The dicyclopropyl groups, with their defined stereochemistry and lipophilicity, could engender high-affinity interactions within the hydrophobic pockets of various GPCRs, including serotonergic, dopaminergic, and adrenergic receptors.
Interaction with Ion Channels and Transporters
The structural similarity of the dicyclopropyl ethylamine scaffold to known ion channel modulators suggests this as another promising area of investigation. For example, certain 3-alkylamino derivatives have been identified as potent K(ATP) channel openers.[5] The compact and lipophilic nature of the dicyclopropyl groups could facilitate entry into the hydrophobic domains of ion channels, leading to either blocking or gating modulation.
Synthetic Pathways to Dicyclopropyl Ethylamine Scaffolds
The synthesis of dicyclopropyl ethylamine derivatives can be approached through several established organic chemistry methodologies. A robust and scalable synthetic route is crucial for the generation of a library of analogs for structure-activity relationship (SAR) studies.
Reductive Amination of Dicyclopropyl Ketone
A primary and versatile route to the dicyclopropyl ethylamine scaffold is the reductive amination of dicyclopropyl ketone with a suitable amine. This two-step, one-pot procedure typically involves the initial formation of an imine or enamine intermediate, followed by reduction with a hydride reagent.
Caption: Reductive amination workflow for dicyclopropyl ethylamines.
Experimental Protocol: Synthesis of N-(2,2-dicyclopropylethyl)amine
-
To a solution of dicyclopropyl ketone (1.0 eq) in anhydrous dichloromethane (0.2 M) is added the desired primary amine (1.2 eq).
-
The mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired dicyclopropyl ethylamine derivative.
Proposed Biological Evaluation Workflow
A systematic approach to evaluating the biological activity of novel dicyclopropyl ethylamine derivatives is essential to elucidate their pharmacological profile and therapeutic potential.
Caption: Biological evaluation workflow for dicyclopropyl ethylamines.
Primary Screening: Target Identification
A broad primary screening panel is recommended to identify the initial biological targets of the dicyclopropyl ethylamine scaffold.
Experimental Protocol: Radioligand Binding Assays
-
A panel of radioligand binding assays for key CNS targets should be performed. This panel should include, but not be limited to:
-
Monoamine oxidases A and B (MAO-A, MAO-B)
-
Serotonin receptors (e.g., 5-HT1A, 5-HT1D, 5-HT2A)
-
Dopamine receptors (e.g., D1, D2, D3)
-
Adrenergic receptors (e.g., α1, α2, β1, β2)
-
Monoamine transporters (SERT, DAT, NET)
-
-
Compounds are typically tested at a concentration of 10 µM in duplicate.
-
The percentage inhibition of radioligand binding is calculated.
-
Hits are defined as compounds that exhibit >50% inhibition at a single target.
Secondary Assays: Functional Activity and Selectivity
Hits from the primary screen should be further characterized in functional assays to determine their mode of action (agonist, antagonist, or inhibitor) and selectivity.
Experimental Protocol: MAO-A and MAO-B Inhibition Assay
-
Recombinant human MAO-A and MAO-B are used.
-
The assay is performed in a 96-well plate format.
-
The dicyclopropyl ethylamine derivative is pre-incubated with the enzyme at various concentrations.
-
A luminogenic substrate (e.g., a luciferin derivative) is added, and the luminescence is measured over time using a plate reader.
-
IC50 values are calculated from the dose-response curves.
Structure-Activity Relationship (SAR) Insights and Future Directions
The systematic synthesis and biological evaluation of a library of dicyclopropyl ethylamine analogs will enable the development of a robust SAR.
Table 1: Hypothetical SAR for Dicyclopropyl Ethylamine Derivatives
| R-Group Modification | Predicted Effect on MAO-A Inhibition | Predicted Effect on 5-HT1D Affinity | Rationale |
| Small alkyl groups | Moderate activity | Moderate affinity | Establishes baseline activity. |
| Bulky aromatic groups | Increased activity and selectivity | Increased affinity | Potential for π-π stacking interactions. |
| Polar substituents | Decreased activity | Variable affinity | May disrupt hydrophobic interactions. |
The rigid nature of the dicyclopropyl groups provides an excellent platform for computational modeling studies to rationalize the observed SAR and guide the design of next-generation compounds with improved potency and selectivity.
Conclusion
The dicyclopropyl ethylamine scaffold represents a promising, yet largely untapped, area for the discovery of novel CNS-active agents. By leveraging insights from structurally related compounds and employing systematic synthetic and biological evaluation workflows, researchers can unlock the therapeutic potential of this unique chemical motif. The conformational constraints and favorable physicochemical properties imparted by the dicyclopropyl groups offer a compelling strategic advantage in the design of potent and selective modulators of challenging biological targets. This guide provides a foundational roadmap for the exploration of this exciting new frontier in medicinal chemistry.
References
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]
-
Novakov, O. V., et al. (2018). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Bulletin, 67(3), 395-418. Retrieved from [Link][2]
-
Stohs, S. J., & Hartman, M. J. (2015). A review of the receptor binding and pharmacological effects of N-methyltyramine. Phytotherapy Research, 29(1), 14-16. Retrieved from [Link][4]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules, 29(17), 4099. Retrieved from [Link][1]
-
Castro, J. L., et al. (1994). Synthesis and biological activity of 3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin- 2-yl)-methyl]-1H-indole and analogues: agonists for the 5-HT1D receptor. Journal of Medicinal Chemistry, 37(19), 3023-3032. Retrieved from [Link][3]
-
Boeynaems, J. M., et al. (1998). 3-Alkylamino-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxides structurally related to diazoxide and pinacidil as potassium channel openers acting on vascular smooth muscle cells: design, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry, 41(10), 1651-1660. Retrieved from [Link][5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Synthesis and biological activity of 3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin- 2-yl)-methyl]-1H-indole and analogues: agonists for the 5-HT1D receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of the receptor binding and pharmacological effects of N-methyltyramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Alkylamino-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxides structurally related to diazoxide and pinacidil as potassium channel openers acting on vascular smooth muscle cells: design, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Uncharted Territory of 2,2-Dicyclopropylethan-1-amine: A Technical Safety and Handling Guide for Researchers
The core philosophy of this guide is proactive risk mitigation. In the absence of specific toxicological and hazard data for 2,2-Dicyclopropylethan-1-amine, we will operate under the principle of "guidance by analogy," a cornerstone of chemical safety for new substances. This involves a critical evaluation of the safety profiles of its constituent functional groups—the dicyclopropyl moiety and the primary amine—and its closest structural relatives for which data is available.
Anticipated Hazard Profile: A Synthesis of Analogous Data
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a comprehensive hazard profile must be inferred from structurally related compounds. The primary analogues for this assessment are (Dicyclopropylmethyl)amine and other substituted cyclopropylamines and ethanamines.
Based on the available data for these analogues, this compound should be treated as a hazardous substance with the following potential classifications:
| Hazard Class | Anticipated Classification | Basis for Classification |
| Flammability | Flammable Liquid | Based on the SDS for (Dicyclopropylmethyl)amine, which is classified as a flammable liquid.[1] |
| Acute Oral Toxicity | Harmful if Swallowed | Based on the SDS for (Dicyclopropylmethyl)amine.[1] |
| Skin Corrosion/Irritation | Causes Severe Skin Burns | A common hazard for many amines, and explicitly stated for (Dicyclopropylmethyl)amine.[1] |
| Serious Eye Damage/Irritation | Causes Serious Eye Damage | A common hazard for many amines, and explicitly stated for (Dicyclopropylmethyl)amine.[1] |
| Respiratory Irritation | May Cause Respiratory Irritation | Inferred from the general properties of volatile amines and the SDS for (2,2-dichlorocyclopropyl)methylamine.[2] |
It is imperative to handle this compound with the assumption that it possesses all of these hazardous properties until specific toxicological data becomes available.
Engineering Controls: The First Line of Defense
The primary strategy for mitigating exposure to any hazardous chemical is the implementation of robust engineering controls. For this compound, the following are considered mandatory:
-
Chemical Fume Hood: All manipulations of the compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. This is crucial for preventing the inhalation of potentially harmful vapors.
-
Ventilation: The laboratory should be well-ventilated, with a minimum of 10 air changes per hour to prevent the accumulation of fugitive emissions.[3]
-
Emergency Equipment: Safety showers and eyewash stations must be readily accessible within a 10-second travel distance from the point of handling.[3][4]
Personal Protective Equipment (PPE): The Essential Barrier
Appropriate PPE is non-negotiable when handling this compound. The following ensemble provides a comprehensive barrier against potential exposure routes:
-
Hand Protection: Wear nitrile or neoprene gloves that are rated for protection against amines. Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. Given the anticipated corrosive nature of the compound, a full-face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during procedures with a high risk of splashing.
-
Skin and Body Protection: A flame-resistant lab coat is mandatory. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn.
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical for preventing accidents and ensuring the integrity of the compound.
Handling:
-
Avoid Inhalation and Contact: Do not breathe vapors or allow the substance to come into contact with skin or eyes.
-
Use Spark-Proof Tools: Given the potential flammability, use non-sparking tools and equipment.[5][6]
-
Grounding and Bonding: For transfers of larger quantities, ensure that all containers and equipment are properly grounded and bonded to prevent static discharge.[6]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[4]
Storage:
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[7]
-
Incompatible Materials: Keep away from strong oxidizing agents, acids, and acid chlorides.
Emergency Procedures: A Pre-Planned Response
A well-defined emergency response plan is crucial. The following outlines the immediate actions to be taken in the event of an exposure or spill.
Exposure Response Workflow
Caption: Workflow for immediate response to different types of exposure.
Spill Response:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully collect the absorbed material into a sealed container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Personal Protection: All personnel involved in the cleanup must wear the appropriate PPE.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste. Dispose of the material in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter the sewer system.
Conclusion: A Commitment to Safety
The responsible use of novel chemical compounds like this compound is paramount in a research setting. While a specific SDS is not yet available, a thorough analysis of its structural analogues provides a solid foundation for establishing safe handling practices. By adhering to the principles of engineering controls, diligent use of personal protective equipment, and strict adherence to handling and emergency protocols, researchers can confidently and safely explore the potential of this and other new chemical entities.
References
-
Tecnoproject. Ethylamine Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. Hazard Summary: Ethylamine. Retrieved from [Link]
-
PubChem. Ethylamine. Retrieved from [Link]
-
TeamChem. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
Organic Syntheses. 1,5-dimethyl-2-pyrrolidone. Retrieved from [Link]
-
TeamChem. Monoethanolamine (MEA) Safety & Handling Guide. Retrieved from [Link]
-
PubChem. (Dicyclopropylmethyl)amine. Retrieved from [Link]
Sources
Methodological & Application
synthesis of 2,2-Dicyclopropylethan-1-amine from 2,2-dicyclopropylethan-1-ol
Abstract & Strategic Overview
The synthesis of 2,2-dicyclopropylethan-1-amine (CAS 142913-40-4) from its alcohol precursor 2,2-dicyclopropylethan-1-ol (CAS 6226-30-8) presents a unique challenge in process chemistry.[1] While the transformation is formally a primary alcohol-to-amine conversion, the substrate features significant
Standard acid-catalyzed nucleophilic substitutions (e.g.,
This guide details a non-acidic, three-step protocol utilizing Mesylation, Azidation, and Staudinger Reduction. This route is selected for its operational reliability, scalability, and preservation of the cyclopropyl pharmacophore.
Key Chemical Challenges[1]
-
Steric Hindrance: The gem-dicyclopropyl motif creates a "neopentyl-like" steric environment, slowing nucleophilic attack at the
-carbon.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Ring Stability: Cyclopropyl groups function as
-donors but are prone to acid-catalyzed ring opening.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Safety: Handling of organic azides requires strict thermal and concentration limits.
Retrosynthetic Analysis & Pathway Selection[1][2]
The chosen pathway avoids carbocation intermediates and strong acids.
Figure 1: Strategic reaction pathway avoiding acid-catalyzed rearrangement.
Detailed Experimental Protocol
Step 1: Activation via Mesylation
Objective: Convert the poor leaving group (-OH) into a potent leaving group (-OMs) under basic conditions.[1]
-
Reagents:
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with 2,2-dicyclopropylethan-1-ol and anhydrous DCM under nitrogen atmosphere. Cool the solution to
using an ice bath. -
Addition: Add
in one portion. Then, add MsCl dropwise via syringe over 15 minutes, maintaining internal temperature . The reaction is exothermic. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours. Monitor by TLC (System: 20% EtOAc/Hexanes; stain with
). -
Workup: Quench with saturated
solution. Extract the aqueous layer with DCM ( ). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Output: The crude mesylate is typically a pale yellow oil. Proceed immediately to Step 2 to avoid degradation.
Step 2: Nucleophilic Displacement (Azidation)
Objective: Displace the mesylate with azide. The steric bulk of the dicyclopropyl group requires elevated temperature (
-
Reagents:
-
Crude Mesylate (from Step 1)
-
Sodium Azide (
) (1.5 equiv) -
DMF (Dimethylformamide) [Dry] (5 mL/g substrate)
-
Procedure:
-
Dissolution: Dissolve the crude mesylate in dry DMF.
-
Addition: Add solid
in one portion. -
Heating: Heat the reaction mixture to
for 4–6 hours.-
Critical Process Parameter: Do not exceed
to prevent thermal decomposition of the azide or ring opening.
-
-
Workup: Cool to RT. Dilute with water (5x volume) and extract with Diethyl Ether (
) ( ).-
Note: Use Ether or MTBE rather than DCM to facilitate easier solvent removal later.
-
-
Washing: Vigorously wash the organic layer with water (
) and brine ( ) to remove DMF. Dry over and concentrate carefully (azides can be volatile).
Step 3: Staudinger Reduction
Objective: Chemoselective reduction of the azide to the amine. This method is superior to hydrogenation (
-
Reagents:
-
Crude Azide (from Step 2)[1]
-
Triphenylphosphine (
) (1.2 equiv) -
THF (Tetrahydrofuran) (10 mL/g)
-
Water (
) (2.0 equiv or excess)
-
Procedure:
-
Formation of Iminophosphorane: Dissolve the crude azide in THF. Add
portion-wise at RT. Gas evolution ( ) will be observed. Stir for 2 hours until gas evolution ceases. -
Hydrolysis: Add water (approx. 1 mL per gram of substrate) to the reaction mixture. Heat to
for 3 hours to hydrolyze the intermediate iminophosphorane. -
Purification (Acid-Base Extraction):
-
Concentrate the mixture to remove THF.
-
Dissolve residue in
and add 1M . The amine will protonate and move to the aqueous layer. -
Separate layers.[4] Wash the aqueous layer (containing product) with
( ) to remove and . -
Basify the aqueous layer to pH > 12 using 4M
. The amine will separate as an oil. -
Extract the basic aqueous layer with DCM (
). Dry over and concentrate.
-
Quantitative Data & Analysis
Expected Yields
| Step | Transformation | Expected Yield | Notes |
| 1 | Alcohol | 90–95% | Quantitative conversion is typical. |
| 2 | Mesylate | 80–85% | Some elimination byproduct possible if T > 80°C. |
| 3 | Azide | 85–90% | Loss primarily during extraction. |
| Total | Overall | ~60–70% |
Analytical Characterization (Predicted NMR)
-
NMR (
, 400 MHz):-
0.1–0.5 ppm (m, 8H, cyclopropyl
) -
0.6–0.8 ppm (m, 2H, cyclopropyl
) -
0.9–1.1 ppm (m, 1H, methinengcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ) -
2.6–2.8 ppm (d, 2H,ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ) -
1.2–1.5 ppm (br s, 2H,
)
-
0.1–0.5 ppm (m, 8H, cyclopropyl
-
NMR:
-
Distinctive high-field signals for cyclopropyl carbons (0–5 ppm).[1]
-
Methylene carbon attached to nitrogen (~45–50 ppm).
-
Troubleshooting & Critical Controls
Figure 2: Decision tree for troubleshooting common synthetic issues.
Safety Note: Azides
While the molecular weight of the intermediate azide is relatively high, minimizing volatility risks, all azide reactions should be conducted behind a blast shield. Avoid using halogenated solvents (DCM) during the azidation step with sodium azide to prevent formation of explosive di- and tri-azidomethane; however, DCM is safe for extractions after the azide has reacted or been quenched.
References
-
Staudinger Reduction Mechanism: Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron, 48(8), 1353-1406.[1] Link
-
Cyclopropyl Stability: Wiberg, K. B. (1986). The structure and energetics of small ring compounds. Angewandte Chemie International Edition, 25(4), 312-322. Link
-
General Azide Synthesis: Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses.[4][5] Chemical Reviews, 88(2), 297-337. Link
-
Mitsunobu Alternative: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[4] Chemical Reviews, 109(6), 2551–2651. Link
Sources
Application Note: Reductive Amination Protocols for Dicyclopropyl Acetaldehyde
Executive Summary & Strategic Analysis
Dicyclopropyl acetaldehyde (DCPA) presents a unique synthetic challenge. While the aldehyde functionality is inherently electrophilic, the adjacent dicyclopropyl methine group creates a "steric wall" (See Figure 1). This congestion significantly retards the trajectory of nucleophilic attack by amines, shifting the rate-determining step from reduction to imine formation .
Standard protocols often fail here, resulting in:
-
Direct Reduction: The reducing agent attacks the unreacted aldehyde, yielding the alcohol byproduct.
-
Stalled Equilibrium: Inability to drive the hemiaminal to the imine due to steric clash.
This guide provides two distinct protocols designed to navigate these kinetics. Protocol A is the standard "Abdel-Magid" approach for unhindered primary amines. Protocol B is a Lewis-acid mediated system (Titanium Isopropoxide) specifically engineered for secondary amines or weak nucleophiles where the dicyclopropyl steric bulk is prohibitive.
Mechanistic Visualization: The Steric Challenge
Figure 1: Reaction pathway highlighting the competitive risk of direct reduction due to steric hindrance at the aldehyde center.
Critical Safety & Stability Data
Before initiating synthesis, operators must account for the specific stability profile of the cyclopropyl moiety.
| Parameter | Characteristic | Operational Implication |
| Ring Stability | High strain (~27.5 kcal/mol) | Avoid strong Brønsted acids (e.g., conc. HCl, H₂SO₄) which can trigger ring opening/rearrangement. |
| Thermal Limit | Moderate | Maintain reaction temperatures < 60°C . Higher temps risk radical ring opening. |
| Lewis Acid Sensitivity | Moderate | Ti(OiPr)₄ is safe. Stronger Lewis acids (AlCl₃, BF₃) should be avoided. |
| Solubility | Lipophilic | Use DCE (1,2-Dichloroethane) or THF.[1][2][3] Avoid pure MeOH for initial imine formation if solubility is poor. |
Protocol A: The Standard Borohydride Method
Best For: Primary amines, anilines, and unhindered substrates. Basis: Modified Abdel-Magid Protocol [1].
Reagents
-
Substrate: Dicyclopropyl acetaldehyde (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.4 equiv)
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) - Crucial for catalyzing imine formation without opening the ring.
Step-by-Step Methodology
-
Imine Pre-Equilibrium (The "Aging" Step):
-
In a dry reaction vessel under N₂, dissolve DCPA (1.0 equiv) and the Amine (1.1 equiv) in DCE (0.2 M concentration).
-
Add AcOH (1.0 equiv).
-
Self-Validation Check: Stir for 30–60 minutes before adding the reductant. This allows the hemiaminal-imine equilibrium to establish, minimizing direct aldehyde reduction.
-
-
Reductant Addition:
-
Cool the mixture to 0°C (ice bath).
-
Add NaBH(OAc)₃ (1.4 equiv) in a single portion.
-
Allow the reaction to warm to room temperature (20–25°C) naturally.
-
-
Monitoring:
-
Monitor via LCMS or TLC. Look for the disappearance of the aldehyde peak.
-
Note: If the reaction stalls after 4 hours, add a second portion of STAB (0.5 equiv).
-
-
Workup (Quench):
-
Quench by slowly adding saturated aqueous NaHCO₃. Caution: Gas evolution (CO₂).
-
Extract with DCM (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Protocol B: Titanium(IV) Isopropoxide Mediated Reductive Amination
Best For: Secondary amines, weakly nucleophilic amines, or when Protocol A yields >10% alcohol byproduct. Basis: Mattson/Bhattacharyya Protocol [2].
Why this works: Ti(OiPr)₄ acts as both a Lewis acid (activating the carbonyl) and a water scavenger (driving the equilibrium to the imine).[5] This forces the sterically hindered DCPA to form the imine completely before the hydride is introduced.
Reagents
-
Substrate: Dicyclopropyl acetaldehyde (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Lewis Acid: Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.25 – 1.5 equiv)
-
Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Solvent: Neat (preferred) or THF/Ethanol mixture.
Step-by-Step Methodology
-
Imine Formation (The "Titanium Push"):
-
In a dry flask under Argon/N₂, combine DCPA (1.0 equiv) and the Amine (1.1 equiv).
-
Add Ti(OiPr)₄ (1.25 equiv) via syringe. The mixture may become viscous or slightly warm.
-
Stir neat (without solvent) or in minimal dry THF for 2–4 hours at room temperature.
-
Self-Validation Check: Take a small aliquot, dilute in CDCl₃, and run a quick ¹H NMR. You must confirm the disappearance of the aldehyde proton (~9-10 ppm) and appearance of the imine signal before proceeding. If aldehyde remains, stir longer.
-
-
Reduction:
-
Dilute the reaction mixture with absolute Ethanol (approx. 2 mL per mmol substrate).
-
Safety: Ensure the vessel is vented (H₂ evolution).
-
Add NaBH₄ (1.5 equiv) carefully in portions.
-
Stir for 2–8 hours at room temperature.
-
-
Hydrolysis (Critical Step):
-
The reaction will contain titanium salts that form a gelatinous emulsion if not treated correctly.
-
Add 1N NaOH or aqueous NH₄OH (2 mL per mmol) to the reaction mixture.
-
A white/grey precipitate (TiO₂) will form.
-
Filter the mixture through a pad of Celite to remove the titanium salts. Wash the pad with EtOAc.
-
-
Purification:
-
Concentrate the filtrate.
-
Perform standard acid-base extraction or column chromatography.
-
Decision Matrix & Troubleshooting
Use this logic flow to select the correct protocol for your specific amine partner.
Figure 2: Decision matrix for protocol selection based on amine nucleophilicity and steric profile.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| High Alcohol Byproduct | Reductant added before imine formation was complete. | Switch to Protocol B (Titanium). The Lewis acid forces imine formation before reductant is introduced. |
| Low Conversion (Protocol A) | Solvent is too wet (hydrolysis of imine). | Add 4Å Molecular Sieves to the reaction mixture during the "aging" step. |
| Gelatinous Emulsion (Protocol B) | Improper Titanium quench. | Do not use water alone. Use 1N NaOH or NH₄OH to precipitate TiO₂ as a filterable solid. |
| Ring Opening Products | Acid concentration too high. | If using Protocol A, reduce AcOH to 0.5 equiv or switch to Protocol B (which is base-compatible). |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][6][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[6]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of secondary and tertiary amines. Journal of the Chemical Society, Perkin Transactions 1, (18), 2527-2532.
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. designer-drug.com [designer-drug.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 2,2-Dicyclopropylethan-1-amine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2,2-Dicyclopropylethan-1-amine is a novel ligand with limited specific data in the peer-reviewed literature. The following application notes and protocols are based on established principles of catalysis and ligand design, drawing analogies from sterically hindered primary amines and related systems. These protocols should be considered as a starting point for experimental investigation and may require optimization.
Introduction: The Potential of a Sterically Hindered Primary Amine Ligand
In the landscape of homogeneous catalysis, the design and synthesis of novel ligands are paramount to unlocking new reactivity and improving the efficiency of existing transformations. This compound presents an intriguing scaffold for a ligand, characterized by a primary amine coordinating group and a bulky 2,2-dicyclopropylmethyl substituent. The unique steric and electronic properties endowed by this structure suggest its potential as an ancillary ligand in a variety of catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions.[1]
The primary amine moiety can serve as a strong σ-donor, influencing the electronic properties of the metal center. The sterically demanding dicyclopropylmethyl group can promote reductive elimination, a key step in many catalytic cycles, and may also foster the formation of monoligated, highly reactive catalytic species.[2] Such bulky ligands have been shown to be beneficial in challenging cross-coupling reactions involving sterically hindered substrates or unreactive aryl chlorides.
This document provides a comprehensive guide for the synthesis of this compound and a detailed, albeit prospective, protocol for its application as a ligand in the Suzuki-Miyaura cross-coupling reaction.
Part 1: Synthesis of this compound
The synthesis of the target ligand can be achieved through a multi-step sequence starting from dicyclopropylmethanol. The key steps involve the oxidation of the alcohol to the corresponding ketone, a one-carbon homologation to the aldehyde, and a final reductive amination.
Caption: Proposed synthetic pathway for this compound.
Protocol 1: Synthesis of Dicyclopropylmethanone
This protocol describes the oxidation of dicyclopropylmethanol to dicyclopropylmethanone.[3]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Dicyclopropylmethanol | 14300-33-5 | 112.17 | 5.0 g | 44.6 |
| Pyridinium chlorochromate (PCC) | 26299-14-9 | 215.56 | 14.4 g | 66.9 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |
| Celite® | 61790-53-2 | - | 15 g | - |
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (PCC) and Celite® in dichloromethane (DCM), add a solution of dicyclopropylmethanol in DCM dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.
-
Wash the filter cake thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure to afford the crude dicyclopropylmethanone, which can be purified by distillation or column chromatography.
Protocol 2: Synthesis of 2,2-Dicyclopropylacetaldehyde
This protocol outlines a one-carbon homologation of dicyclopropylmethanone to the target aldehyde via a Corey-Fuchs reaction followed by hydrolysis.[4][5][6]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Dicyclopropylmethanone | 6321-23-9 | 110.15 | 4.0 g | 36.3 |
| Carbon tetrabromide (CBr4) | 558-13-4 | 331.63 | 24.1 g | 72.6 |
| Triphenylphosphine (PPh3) | 603-35-0 | 262.29 | 19.0 g | 72.6 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 150 mL | - |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 109-72-8 | 64.06 | 29.0 mL | 72.6 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 100 mL | - |
Procedure:
Step A: Formation of 1,1-Dibromo-2,2-dicyclopropylethene
-
To a solution of triphenylphosphine in anhydrous DCM at 0 °C, add carbon tetrabromide in one portion.
-
Stir the mixture for 15 minutes, then add a solution of dicyclopropylmethanone in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the dibromoalkene.
Step B: Hydrolysis to 2,2-Dicyclopropylacetaldehyde
-
To a solution of the dibromoalkene from Step A in anhydrous THF at -78 °C, add n-butyllithium dropwise.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional hour.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Carefully concentrate the solution under reduced pressure to yield the crude aldehyde, which should be used immediately in the next step due to its potential volatility and instability.
Protocol 3: Synthesis of this compound
This protocol describes the final reductive amination step to yield the target ligand.[7]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 2,2-Dicyclopropylacetaldehyde | (Not available) | 124.18 | 3.0 g (crude) | ~24.1 |
| Ammonia (7 N solution in methanol) | 7664-41-7 | 17.03 | 50 mL | ~350 |
| Palladium on carbon (10 wt. %) | 7440-05-3 | - | 300 mg | - |
| Methanol | 67-56-1 | 32.04 | 50 mL | - |
Procedure:
-
In a high-pressure reactor, dissolve the crude 2,2-dicyclopropylacetaldehyde in methanol and the methanolic ammonia solution.
-
Add the palladium on carbon catalyst to the solution.
-
Seal the reactor, purge with hydrogen gas, and then pressurize to 100-500 psi of hydrogen.
-
Heat the reaction mixture to 40-60 °C and stir for 12-24 hours.
-
After cooling to room temperature and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the amine by distillation under reduced pressure.
Part 2: Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The steric bulk of this compound is hypothesized to facilitate the Suzuki-Miyaura coupling of challenging substrates, such as sterically hindered aryl halides or heteroaryl halides. The primary amine can coordinate to the palladium center, and its steric profile may promote the formation of a monoligated palladium(0) species, which is often the active catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Protocol 4: Suzuki-Miyaura Coupling of a Hindered Aryl Bromide
This protocol provides a starting point for evaluating this compound as a ligand in the coupling of 2-bromo-1,3-dimethylbenzene with phenylboronic acid.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 2-Bromo-1,3-dimethylbenzene | 608-23-1 | 185.06 | 185 mg | 1.0 |
| Phenylboronic acid | 98-80-6 | 121.93 | 146 mg | 1.2 |
| Palladium(II) acetate (Pd(OAc)2) | 3375-31-3 | 224.50 | 2.2 mg | 0.01 |
| This compound | (Not available) | 125.22 | 2.5 mg | 0.02 |
| Potassium phosphate (K3PO4) | 7778-53-2 | 212.27 | 425 mg | 2.0 |
| Toluene, anhydrous | 108-88-3 | 92.14 | 5 mL | - |
Procedure:
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-1,3-dimethylbenzene, phenylboronic acid, and potassium phosphate.
-
In a separate vial, weigh palladium(II) acetate and this compound. Add a small amount of the reaction solvent (toluene) to form a pre-catalyst mixture and stir for 5-10 minutes.
-
Add the pre-catalyst mixture to the Schlenk flask via syringe.
-
Add the remaining anhydrous toluene to the Schlenk flask.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Discussion and Causality Behind Experimental Choices
-
Ligand-to-Metal Ratio: A 2:1 ligand-to-metal ratio is a common starting point for monodentate ligands in cross-coupling reactions. This ratio can be varied to optimize the reaction.
-
Palladium Precatalyst: Palladium(II) acetate is a common and relatively inexpensive palladium source. Other precatalysts, such as Pd2(dba)3 or palladium complexes of the ligand, could also be explored.[3]
-
Base: Potassium phosphate is a moderately strong base that is often effective in Suzuki-Miyaura couplings. Other bases like cesium carbonate or potassium carbonate can also be screened.
-
Solvent: Toluene is a common non-polar solvent for Suzuki-Miyaura reactions. Other solvents such as dioxane or THF may also be suitable.
-
Temperature: The reaction temperature is a critical parameter and will likely require optimization. Sterically hindered substrates may require higher temperatures to achieve a reasonable reaction rate.
Conclusion
This compound is a promising yet underexplored ligand for catalysis. Its unique steric profile suggests potential applications in challenging cross-coupling reactions. The synthetic protocols provided herein offer a viable route to this novel ligand, and the proposed application in the Suzuki-Miyaura coupling serves as a foundation for further investigation into its catalytic capabilities. Researchers are encouraged to explore the scope of this ligand in various catalytic transformations and to optimize the reaction conditions to fully realize its potential.
References
- Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). A mild and efficient method for the synthesis of primary and secondary amines by reductive amination of aldehydes and ketones. Tetrahedron, 60(8), 1463-1471.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Corey, E. J., & Fuchs, P. L. (1972). A new synthetic method for the conversion of aldehydes into terminal acetylenes. Tetrahedron Letters, 13(36), 3769-3772.
- Marshall, J. A., & Sehon, C. A. (1997). A Corey-Fuchs-Based Alkyne Synthesis That Is Compatible with an α-Alkoxy Substituent. The Journal of Organic Chemistry, 62(13), 4313-4320.
- Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (2004). An improved one-pot procedure for the synthesis of alkynes from aldehydes. Synlett, 2004(03), 521-522.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the Suzuki-Miyaura coupling of 2-pyridyl chlorides. Journal of the American Chemical Society, 129(11), 3358-3366.
- Yin, J., & Buchwald, S. L. (2002). A catalytic system for the Suzuki-Miyaura coupling of aryl chlorides. Journal of the American Chemical Society, 124(21), 6043-6048.
- Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2002). A general catalyst for the Suzuki-Miyaura cross-coupling of aryl chlorides. Organic Letters, 4(23), 4053-4056.
- Christmann, U., & Vilar, R. (2005). Monoligated palladium species as catalysts in cross-coupling reactions.
- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly active catalysts for the palladium-catalyzed amination of aryl halides. Journal of the American Chemical Society, 121(41), 9550-9561.
- Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct effects of ligand and halide on the rates of reductive elimination of amines from diarylpalladium(II) complexes. Journal of the American Chemical Society, 129(22), 7193-7202.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 14300-33-5: dicyclopropylmethanol | CymitQuimica [cymitquimica.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. scribd.com [scribd.com]
- 6. Corey-Fuchs Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,2-Dicyclopropylethan-1-amine
Welcome to the technical support center for the synthesis of 2,2-Dicyclopropylethan-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and optimize your product yield. The sterically hindered nature of the target compound and the unique reactivity of the cyclopropyl groups present specific challenges that this guide aims to address directly.
Synthetic Strategy Overview
The synthesis of this compound can be effectively approached through a multi-step sequence starting from the commercially available dicyclopropyl ketone. This pathway involves the formation of a key alkene intermediate via a Wittig reaction, followed by hydroboration-oxidation to an aldehyde, and concluding with a reductive amination to yield the target primary amine. This strategy provides a logical and controllable route to this sterically congested molecule.
Technical Support Center: Purification of 2,2-Dicyclopropylethan-1-amine
[1][2]
Case ID: PUR-DCP-001 Subject: Troubleshooting Impurity Removal in 2,2-Dicyclopropylethan-1-amine (CAS: 1354952-19-6) Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2]
Executive Summary
This compound is a specialized building block often used to introduce metabolic stability via the cyclopropyl moiety.[1] Its purification presents a unique "chemical double-bind":
-
Basicity: It is a primary amine, susceptible to oxidation and carbamate formation (with atmospheric CO₂).[1]
-
Structural Fragility: The cyclopropyl rings possess significant ring strain (~27.5 kcal/mol). While generally stable to base, they can undergo ring-opening rearrangements under strong acidic conditions (especially with nucleophilic counterions like Br⁻ or I⁻) or high thermal stress.[1]
This guide prioritizes non-destructive purification methods. We move from standard workups to advanced salt formation techniques, avoiding harsh conditions that degrade the cyclopropyl ring.
Module 1: The Optimized Acid-Base Extraction
User Question: "I performed a standard extraction, but my NMR shows significant non-basic organic impurities. How can I clean this without opening the cyclopropyl rings?"
Technical Diagnosis: Standard extractions often fail because the pH swing is too aggressive or the organic solvent traps non-polar impurities. For dicyclopropyl systems, avoiding concentrated strong acids is critical to prevent acid-catalyzed ring opening.[1]
Protocol: The "Soft-Acid" Partition
Objective: Isolate the amine as a water-soluble salt while washing away non-basic impurities (nitriles, amides, starting materials), then recover the free base.
| Step | Action | Critical Technical Note (Why?) |
| 1 | Dissolution | Dissolve crude oil in MTBE (Methyl tert-butyl ether). Avoid DCM if possible; MTBE separates faster and avoids chlorinated byproducts. |
| 2 | Acid Wash | Extract with 0.5 M or 1.0 M HCl (Cold, 0-5°C).[1][2] Do NOT use HBr or HI. |
| 3 | Phase Split | Keep the Aqueous Layer (Bottom).[2] Discard Organic Layer (Top). |
| 4 | Base Swing | Cool aqueous layer to 0°C. Slowly add 2.0 M NaOH until pH > 12.[2] |
| 5 | Extraction | Extract 3x with DCM or MTBE . |
| 6 | Drying | Dry over anhydrous Na₂SO₄ .[1][2] |
Visualization: Acid-Base Logic Flow
Figure 1: Selective Acid-Base Extraction Workflow designed to remove non-basic impurities while preserving cyclopropyl integrity.[1][2]
Module 2: Removing Secondary Amine Impurities (The "Dimer" Problem)
User Question: "My synthesis involved a reduction, and I see a ~5-10% impurity that looks like the secondary amine (dimer). Extraction didn't remove it. What now?"
Technical Diagnosis:
Reductive aminations or nitrile reductions often produce secondary amines (
Solution: Salt Formation & Recrystallization. Primary amines often form crystalline salts with specific acids more readily than secondary amines due to steric packing differences, especially with bulky cyclopropyl groups.[1]
Protocol: The Oxalate/Hydrochloride Crystallization
-
Screening: Test small aliquots with Oxalic acid (in Ethanol) and HCl (in Dioxane/Ether). Oxalates often form superior crystals for lipophilic amines.[1]
-
Formation:
-
Dissolve crude amine in minimal hot Ethanol or Isopropanol.[1]
-
Add 1.0 equivalent of Oxalic acid (anhydrous).
-
Allow to cool slowly to room temperature, then to 4°C.
-
-
Filtration: Filter the precipitate. The primary amine oxalate usually crystallizes out, while the bulky secondary amine oxalate remains in the mother liquor.
-
Free-Basing: Take the solid salt, dissolve in water, basify with NaOH, and extract (as per Module 1) to recover the pure primary amine.[1]
Why this works: The lattice energy of primary ammonium salts is typically higher (more stable) than secondary ammonium salts due to better hydrogen bonding capabilities (
Module 3: Chromatography Troubleshooting
User Question: "I'm running a silica column. The amine is streaking/tailing badly, and I'm losing mass. Why?"
Technical Diagnosis:
Silica gel is acidic (
-
Tailing: Broad, streaky peaks.[1]
-
Irreversible Adsorption: The amine sticks and never elutes (mass loss).
-
Decomposition: Acidic silica can trigger ring-opening of cyclopropanes over long contact times.[1]
The "Amine-Modified" Mobile Phase
You must block the silanol sites with a stronger, volatile base.
Recommended Solvent System:
-
Base Modifier: 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
).[2] -
Eluent: DCM : Methanol :
(90:9:1).[2]
Experimental Tip: Pre-wash the silica column with the eluent containing the modifier before loading your sample. This "neutralizes" the column ahead of time.
Module 4: Distillation (Vacuum Required)
User Question: "Can I just distill this?"
Technical Diagnosis: Yes, but thermal history is a risk.[1]
-
Estimated Boiling Point: Based on structural analogs (e.g., dicyclopropylmethylamine, BP ~160°C @ 760 Torr), this compound will have a high atmospheric boiling point.[1]
-
Risk: Heating cyclopropanes >140°C for extended periods can induce thermal rearrangement.[1]
Requirement: You must use High Vacuum (< 1 Torr) .
-
Target boiling point: < 60°C.
-
Use a short-path distillation head to minimize residence time.[1]
Summary of Physical & Chemical Properties
| Property | Value / Characteristic | Relevance to Purification |
| Basicity ( | ~10.5 (Conjugate Acid) | Strong enough for HCl extraction; requires pH >12 to fully free-base.[1][2] |
| Boiling Point | Est. 170-180°C (Atm) | Do not distill at atmospheric pressure. Use High Vac. |
| Stability | Acid-Sensitive (Ring Opening) | Avoid concentrated HBr, HI, H₂SO₄.[1][2] Use dilute HCl. |
| Solubility | Lipophilic | Soluble in DCM, MTBE, Et₂O.[1][2] Insoluble in water (as free base). |
References
-
Amine Purification via Acid-Base Extraction
-
Cyclopropyl Stability & Reactivity
-
Chromatography of Amines
-
Separation of Primary/Secondary Amines (Salt Formation)
troubleshooting low reactivity of beta-branched primary amines
Technical Support Center: Reactivity Solutions for Beta-Branched Amines
Introduction: The "Neopentyl Effect" Deception
Welcome to the technical support center. You are likely here because a primary amine that looks sterically accessible (e.g., neopentylamine, isobutylamine derivatives) is failing to react in standard protocols.
The Core Issue: While these amines are primary (
This guide prioritizes high-energy reagents and specific solvent effects to overcome this kinetic barrier.
Module 1: Amide Coupling Troubleshooting
User Question: “I am trying to couple a beta-branched primary amine with a carboxylic acid using HATU/DIEA in DMF, but conversion is stalled at <20%. What is wrong?”
Diagnosis: Standard uronium reagents (HATU, HBTU) rely on the formation of an active ester (OAt/OBt). For beta-branched amines, the rate of nucleophilic attack on this active ester is slower than the rate of hydrolysis or guanidinylation (a side reaction where the amine reacts with the coupling reagent itself).
The Solution: Switch to T3P or HFIP Solvent Systems
Option A: The T3P Protocol (High Energy)
Propylphosphonic anhydride (T3P) forms a highly reactive mixed anhydride that is less prone to epimerization and side reactions than HATU.
Protocol:
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (T3P is often sold as a 50% solution in these).
-
Base: Pyridine (3-5 equiv). Crucial: Pyridine acts as both base and acylation catalyst.
-
Temperature:
. If stalled, heat to .[1] -
** stoichiometry:** 1.5 equiv T3P.
Option B: The HFIP "Miracle Solvent" Effect (The Nuclear Option)
If T3P fails, use Hexafluoroisopropanol (HFIP). HFIP is a strong hydrogen-bond donor.[2] It activates the carbonyl electrophile via H-bonding and stabilizes the tetrahedral intermediate, effectively compressing the transition state volume to overcome sterics.
Protocol:
-
Solvent: 100% HFIP or 4:1 DCM:HFIP.
-
Reagent: DIC (Diisopropylcarbodiimide) or EDC.
-
Mechanism: The solvent itself catalyzes the reaction; minimal base is required.
Data Comparison: Coupling Reagent Efficiency for Hindered Amines
| Reagent | Active Species | Steric Tolerance | Risk of Side Rxn (Guanidinylation) | Recommended Solvent |
| HATU | OAt Ester | Moderate | High (with slow amines) | DMF/DMAc |
| T3P | Mixed Anhydride | High | Low | EtOAc/Pyridine |
| DIC/HFIP | O-Acylisourea | Very High | Low | HFIP/DCM |
| Acid Chloride | Acyl Chloride | High | N/A (Hydrolysis risk) | DCM/THF |
Visualizing the Decision Pathway
The following flowchart illustrates the logical progression for troubleshooting amide couplings with these specific amines.
Figure 1: Decision tree for optimizing amide couplings with sterically hindered amines.
Module 2: Buchwald-Hartwig Amination
User Question: “My Pd-catalyzed cross-coupling works fine with n-butylamine, but neopentylamine gives me mostly reduced aryl halide. I’m using Pd(OAc)2 and BINAP.”
Diagnosis: Beta-branched amines are difficult substrates for two reasons:
-
Binding: They struggle to displace the halide/ligand to form the Pd-Amine complex.
-
Beta-Hydride Elimination: Once bound, the
-hydrogens are positioned favorably for -hydride elimination, leading to imine byproducts rather than the desired C-N bond.
The Solution: Specialized Dialkylbiaryl Phosphine Ligands
You must use ligands designed to facilitate reductive elimination while being bulky enough to prevent
Recommended System:
-
Ligand: BrettPhos (specifically designed for primary amines) or RuPhos . Avoid BINAP or dppf; they lack the necessary steric bulk/electron-richness balance for this specific challenge.
-
Precatalyst: Use BrettPhos Pd G4 .
-
Why? Generating Pd(0) from Pd(OAc)2 requires reduction by the amine. With hindered amines, this induction step is slow and erratic. G4 precatalysts release active Pd(0) immediately upon heating.
-
Protocol (BrettPhos System):
-
Catalyst: BrettPhos Pd G4 (1-2 mol%).
-
Base: NaOtBu (Sodium tert-butoxide) or LHMDS. Weak bases (Carbonates) often fail here.
-
Solvent: 1,4-Dioxane or t-Amyl alcohol.
-
Temp:
.
Module 3: Reductive Amination
User Question: “I’m trying to react a ketone with a beta-branched amine using NaBH(OAc)3, but I’m only getting alcohol (reduced ketone) and unreacted amine.”
Diagnosis: The formation of the imine intermediate is the rate-determining step. Due to the neopentyl bulk, the amine cannot attack the carbonyl effectively to expel water. The reducing agent then preferentially reduces the unreacted ketone.
The Solution: Titanium(IV) Isopropoxide Pre-activation
acts as a strong Lewis acid to activate the carbonyl and, critically, as a water scavenger to drive the equilibrium toward the imine before the reducing agent is added.Step-by-Step Protocol:
-
Imine Formation (Neat or concentrated):
-
Combine Amine (1.2 equiv) + Ketone (1.0 equiv).
-
Add
(1.2 - 1.5 equiv). -
Stir NEAT (no solvent) or in minimal dry THF at RT for 6–12 hours.
-
Checkpoint: The solution often becomes viscous/yellow. This confirms imine/enamine formation.
-
-
Reduction:
-
Dilute with Ethanol or Methanol (caution: exothermic).
-
Add
(Sodium Borohydride) slowly. Note: NaBH(OAc)3 is often too weak for the titanium complex; NaBH4 is preferred here.
-
-
Quench (Critical):
-
Quench with 1N NaOH or saturated Rochelle’s salt solution. A white precipitate (
) will form. Filter through Celite before extraction.
-
Visualizing the Pathway Mechanism
Figure 2: Titanium-mediated reductive amination pathway ensuring imine formation.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development. Link
-
Colomer, I., et al. (2017). Hexafluoroisopropanol as a highly versatile solvent. Chemical Reviews. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Bachem Technical Guides. (2024). Peptide Coupling Reagents: T3P and HATU comparison. Link
Sources
🔬 Technical Support Center: Crystallization of Amine Salts
The following guide is structured as a Technical Support Center Knowledge Base , designed to provide immediate, high-level troubleshooting and protocol optimization for researchers encountering difficulties in amine salt crystallization.
Case ID: CRYS-AMINE-001 Status: Active Assigned Specialist: Senior Application Scientist
📋 Phase 1: Diagnostic & Strategy (The "Why")
Before initiating a screen, you must validate the fundamental thermodynamic feasibility of your salt formation. Many "crystallization failures" are actually "salt formation failures."
The Rule (The Golden Ratio)
For a stable salt species (proton transfer) rather than a co-crystal (neutral hydrogen bonding), the difference between the
- : Salt formation is highly likely and generally stable.
- : "Grey Zone." Proton transfer is equilibrium-dependent; risk of mixed species or co-crystals increases.
- : Co-crystal formation is likely; no proton transfer.
Technical Insight: For amine salts, if you are in the "Grey Zone," avoid solvents with high dielectric constants (like water or DMSO) as they stabilize the dissociated ionic species, potentially preventing the lattice formation of the salt. Use lower dielectric solvents (isopropanol, ethyl acetate) to force ion pairing.
🛠 Phase 2: Experimental Protocols
Standard Operating Procedure (SOP): Solvent Screening
Objective: Identify the primary solvent and anti-solvent system for scale-up.
Step 1: Solubility Assessment (The "Tiered" Approach)
Test solubility of the formed salt (not the free base) at 50 mg/mL at Room Temperature (RT) and Boiling Point (BP).
| Solubility Result | Classification | Action |
| Soluble at RT | Too Soluble | Use as Solvent in Anti-Solvent method. |
| Insoluble at RT, Soluble at BP | Ideal | Proceed to Cooling Crystallization . |
| Insoluble at BP | Too Insoluble | Use as Anti-Solvent . |
Step 2: Common Solvent/Anti-Solvent Pairs for Amine Salts
Amine salts are typically polar/ionic. The strategy is Polar Solvent + Less Polar Anti-Solvent .
| Primary Solvent (Dissolver) | Recommended Anti-Solvent (Precipitant) | Comments |
| Methanol | Ethyl Acetate, MTBE, Acetone | Classic pair. MeOH dissolves almost all amine salts; EtAc is mild. |
| Ethanol | Heptane, Toluene, IPA | Ethanol/Heptane is the industry standard for scale-up. |
| Water | Acetone, THF, Acetonitrile | "Drowning out." Use only if organic solubility is zero. Risk of oiling out.[1][2][3][4][5] |
| Dichloromethane (DCM) | Hexane, Ether, Pentane | Good for lipophilic amine salts. Avoid DCM in final GMP steps if possible. |
📉 Phase 3: Troubleshooting & FAQs
🔴 Critical Issue: "My salt is oiling out!"
User Report: I added the acid to the amine, heated it up, and upon cooling, I got a sticky gum/oil at the bottom, not crystals.
Root Cause Analysis: Oiling out (Liquid-Liquid Phase Separation) occurs when the metastable limit is exceeded, or the melting point of the solvated salt is lower than the process temperature. This is common with impurities or high supersaturation.
Corrective Actions:
-
Temperature Management: The oil is likely a supersaturated liquid phase. Re-heat to dissolve the oil, then cool much slower (e.g., 5°C/hour). Rapid cooling traps impurities, lowering the melting point.
-
Seed the Cloud Point: Determine the temperature where the oil first appears (cloud point). Add seed crystals 2-5°C above this temperature.
-
Change the Solvent: Oiling out is often solvent-specific. If you are using a solvent with a high boiling point (e.g., Toluene, Water), switch to a lower boiling solvent (e.g., Ethanol, Acetone).
-
Trituration: Isolate the oil, add an immiscible non-polar solvent (like Hexane or Diethyl Ether), and sonicate/scratch. This extracts residual solvent/impurities, hardening the oil into a solid.
🟡 Issue: "I have a solution, but no precipitate forms."
User Report: I mixed the amine and acid in ethanol. It's clear. I cooled it to -20°C. Still clear.
Root Cause Analysis: The salt is too soluble in the chosen solvent, or the system is not supersaturated.
Corrective Actions:
-
Vapor Diffusion: Place a small vial of your solution inside a larger jar containing a volatile anti-solvent (e.g., Pentane or Ether). Cap the large jar. The anti-solvent will slowly diffuse into your solution, gently increasing supersaturation.
-
Evaporation Rate: Do not rotovap to dryness (this yields amorphous solids). Pierce the cap with a needle and let it evaporate slowly over days.
-
Switch Counter-ions: If the Hydrochloride salt is too soluble, switch to less soluble anions: Fumarate, Succinate, or Oxalate often crystallize better than Cl- due to bidentate hydrogen bonding networks.
🔵 Issue: "The crystals are hygroscopic and turn to goo on the filter."
User Report: I filtered the white solid, but within 5 minutes on the funnel, it turned into a liquid.
Root Cause Analysis: The critical relative humidity (CRH) of the salt is low, or you have trapped solvent (solvate) that lowers the melting point.
Corrective Actions:
-
Switch Anion: HCl salts are notoriously hygroscopic. Switch to Phosphate, Sulfate, or Tosylate .
-
Wash Protocol: Wash the filter cake immediately with anhydrous non-polar solvent (e.g., dry Hexane) to remove the mother liquor, then move immediately to a vacuum desiccator.
-
Avoid Water/Alcohol: If using alcohol, ensure it is anhydrous. Water in the lattice often leads to deliquescence.
📊 Visualization: Decision Logic
Workflow 1: Solvent Selection Decision Tree
Caption: Logical flow for selecting the initial solvent system based on solubility data.
Workflow 2: Troubleshooting Oiling Out
Caption: Step-by-step diagnostic for resolving oiling out (Liquid-Liquid Phase Separation).
📚 References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[3][6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on salt selection and pKa rules).
-
Black, S. N., et al. (2007). "Structure, Solubility, Screening, and Synthesis of Molecular Salts." Journal of Pharmaceutical Sciences. (Discusses the
rule and solubility trends). -
Mettler Toledo. "Oiling Out in Crystallization." Technical Guide. (Detailed mechanism of liquid-liquid phase separation).
-
University of Rochester. "Solvents for Recrystallization." Chemistry Department Guides. (Practical solvent tables and boiling points).
-
Hampton Research. "Crystallization Screening." User Guide. (Methodologies for vapor diffusion and sparse matrix screening).
Sources
Validation & Comparative
Primary Amine Analysis: FTIR Absorption Peaks & Methodological Comparisons
This guide serves as a technical resource for researchers and drug development professionals characterizing primary amine functional groups. It synthesizes spectroscopic physics with practical methodological comparisons to ensure rigorous identification in pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Executive Summary: The Primary Amine Signature
In the context of drug development, the primary amine (
The "product" under evaluation here is the spectral signature of the primary amine, specifically how it manifests across different sampling methodologies (ATR vs. Transmission) and how it compares to alternative techniques (Raman).
The Core Spectral Fingerprint
A primary amine is defined by a specific set of dipole-moment changes during vibration, resulting in a unique infrared absorption pattern.
| Vibrational Mode | Wavenumber ( | Intensity | Diagnostic Feature |
| N-H Stretch (Asymmetric) | Medium | Higher frequency component of the doublet.[2] | |
| N-H Stretch (Symmetric) | Medium | Lower frequency component.[3] Separated from asymmetric by | |
| N-H Scissoring (Bend) | Medium-Strong | "Scissoring" deformation. Critical for distinguishing from alcohols. | |
| C-N Stretch (Aliphatic) | Medium-Weak | Often coupled with skeletal vibrations; less diagnostic. | |
| C-N Stretch (Aromatic) | Strong | Enhanced dipole due to conjugation with the ring (e.g., Aniline). | |
| N-H Wag (Out-of-Plane) | Broad/Strong | "Wagging" motion; often broadened by hydrogen bonding. |
Technical Deep Dive: The Physics of the Doublet
Unlike secondary amines (
-
Asymmetric Stretch (
): The hydrogen atoms move in opposite phases (one extends while the other contracts). This requires higher energy, appearing at higher wavenumbers ( ). -
Symmetric Stretch (
): Both hydrogen atoms extend and contract simultaneously. This requires less energy, appearing at lower wavenumbers ( ).
Expert Insight: The presence of this doublet is the "Gold Standard" for primary amine confirmation. If you see a single peak in this region, it is likely a secondary amine or a hydrogen-bonded hydroxyl group, not a primary amine.
Visualization: Amine Classification Logic
The following logic tree illustrates the decision process for classifying amines based on spectral data.
Caption: Decision logic for classifying amine types based on N-H stretching and bending vibrations.
Methodology Comparison: ATR vs. Transmission
In modern pharmaceutical labs, Attenuated Total Reflectance (ATR) has largely replaced Transmission (KBr pellets) due to speed. However, for strict spectral matching, the physics of ATR introduces systematic errors that must be understood.
Comparative Analysis
| Feature | Transmission (KBr Pellet) | ATR (Diamond/ZnSe Crystal) | Impact on Amine Analysis |
| Sample Prep | Destructive. Requires grinding with KBr and pressing. | Non-destructive.[4] Direct contact with crystal. | ATR prevents polymorphic changes induced by grinding pressure. |
| Peak Position | True absorption frequencies. | Shifted to lower wavenumbers (Red shift). | ATR peaks can shift 5-15 |
| Relative Intensity | Constant across spectrum. | Wavelength Dependent. | ATR intensity increases at lower wavenumbers (longer |
| Reproducibility | Variable (pathlength depends on pellet thickness). | High (pathlength defined by penetration depth). | ATR is superior for quantitative comparison of batches. |
The "ATR Shift" Mechanism
In ATR, the depth of penetration (
Recommendation: When comparing experimental ATR data to a legacy library (often built using Transmission data), apply an ATR Correction Algorithm (available in most software like OMNIC or OPUS) to normalize intensities and correct peak positions.
Technique Comparison: FTIR vs. Raman
While FTIR is the standard, Raman spectroscopy offers a complementary "alternative product" for analysis.[6]
| Feature | FTIR Spectroscopy | Raman Spectroscopy |
| Primary Amine Signal | Strong. N-H bonds have large dipole moments. | Weak. N-H bonds have low polarizability changes. |
| Water Interference | High. Moisture obscures N-H/O-H regions. | Low. Water is a weak Raman scatterer.[6] |
| Best Use Case | Routine ID of dry powders; Polymorph screening. | Aqueous solutions; Analyzing amines in glass vials (through-container).[6] |
| Symmetry Selection | Active for asymmetric vibrations.[7] | Active for symmetric vibrations (Rule of Mutual Exclusion). |
Experimental Protocol: Self-Validating Identification
To ensure scientific integrity (Trustworthiness), a simple FTIR scan is often insufficient due to overlapping O-H bands from moisture or alcohols. The Deuterium Exchange (D₂O) method provides a self-validating confirmation.
Protocol: D₂O Exchange for Amine Confirmation
Objective: Confirm that peaks at
Materials:
Workflow:
-
Baseline Scan: Collect the spectrum of the neat dry sample. Note the N-H doublet positions.[7][8]
-
Exchange: Place a drop of
directly onto the sample on the ATR crystal or mix on a watch glass. -
Incubation: Wait 1-2 minutes for H/D exchange:
-
Drying: Allow the water to evaporate or gently dry with nitrogen flow (to remove O-D broad bands).
-
Validation Scan: Collect the new spectrum.
Pass Criteria:
-
Disappearance: The N-H doublet at
decreases significantly or disappears. -
Appearance: New N-D stretching bands appear at lower frequency. The shift follows the harmonic oscillator approximation:
Visualization: Validation Workflow
Caption: Step-by-step workflow for validating amine presence using Deuterium Oxide (D₂O) exchange.
References
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Link
-
Specac Ltd. (n.d.). FTIR: Transmission vs ATR spectroscopy. Link
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Link
-
Pike Technologies. (n.d.). Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. Link
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Link
Sources
- 1. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology [article.sapub.org]
- 5. Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification of chicken in beef meat mixture using ATR-FTIR combined with chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FTIR vs. espectroscopia de Raman: diferencias clave y cuándo usar cuál - Persee [pgeneral.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. ispc-conference.org [ispc-conference.org]
A Researcher's Guide to Investigating 14-Benzoyltalatizamine (MFCD11641494) and its Analogs: A Comparative Framework for Bioactivity Screening
For researchers and drug development professionals, the exploration of novel chemical entities is a cornerstone of innovation. The compound 14-Benzoyltalatizamine, identified by the MDL number MFCD11641494, represents one such molecule with potential for biological activity. This guide provides a comprehensive framework for investigating its potential, offering a comparative analysis of relevant screening methodologies and contextualizing its evaluation against established compounds with similar structural features. While specific experimental data for 14-Benzoyltalatizamine is not extensively available in public literature, this document outlines the logical progression for its characterization, drawing parallels with related chemical classes to inform experimental design.
Unveiling 14-Benzoyltalatizamine: Structural Insights and Potential Applications
14-Benzoyltalatizamine is a complex alkaloid with the chemical formula C31H43NO6. Its structure features a prominent benzoyl group, a feature often associated with a range of biological activities. The presence of this and other functional groups suggests potential interactions with various biological targets.
Given the functionalities present in 14-Benzoyltalatizamine, its investigation would logically commence with screening for antimicrobial and anti-inflammatory activities. These fields have seen the successful development of numerous compounds containing benzoyl and related aromatic moieties.
Comparative Analysis: Benchmarking Against Established Bioactive Compounds
A critical aspect of evaluating a novel compound is to benchmark its performance against existing molecules. For 14-Benzoyltalatizamine, suitable comparators would include compounds with known antimicrobial or anti-inflammatory properties, particularly those sharing some structural similarities.
| Compound Class | Example Compound | Primary Biological Activity | Key Structural Feature |
| Benzoxazole Derivatives | - | Broad-spectrum antimicrobial | Benzoxazole ring |
| Hydrazide-Hydrazone Derivatives | - | Antimicrobial, antimycobacterial | Hydrazide-hydrazone linkage |
| N-Benzoyl-2-hydroxybenzamides | - | Anti-parasitic (e.g., P. falciparum) | N-Benzoyl-2-hydroxybenzamide core |
| Nonsteroidal Anti-inflammatory Drugs (NSAIDs) | Amtolmetin guacyl | Anti-inflammatory, analgesic | Benzoyl group |
This table serves as a starting point for selecting appropriate positive controls and for contextualizing the potential efficacy of 14-Benzoyltalatizamine.
Experimental Workflows for Bioactivity Screening
The following section details standardized protocols for assessing the antimicrobial and anti-inflammatory potential of a test compound like 14-Benzoyltalatizamine.
Antimicrobial Activity Screening
A primary investigation into a novel compound's bioactivity often begins with assessing its ability to inhibit the growth of common microbial pathogens.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a test compound.
-
Preparation of Test Compound: Dissolve 14-Benzoyltalatizamine in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the desired microbial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture to achieve a standardized turbidity equivalent to a 0.5 McFarland standard.
-
Assay Plate Setup: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include wells with a known antibiotic (positive control), wells with only broth and inoculum (negative control), and wells with the DMSO vehicle to control for solvent effects.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability.
Anti-inflammatory Activity Screening
A common initial screen for anti-inflammatory activity involves assessing the compound's ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).
Caption: A generalized workflow for determining the in vitro inhibition of COX-1 and COX-2 enzymes.
-
Compound Preparation: Prepare serial dilutions of 14-Benzoyltalatizamine and a known COX inhibitor (e.g., celecoxib for COX-2 selectivity) in an appropriate buffer.
-
Enzyme and Substrate Preparation: Use commercially available purified COX-1 and COX-2 enzymes. The substrate is typically arachidonic acid.
-
Reaction Setup: In a suitable reaction vessel, pre-incubate the enzyme with the test compound or control for a specified period.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: After a defined incubation period, stop the reaction (e.g., by adding a strong acid).
-
Quantification of Prostaglandin Production: The product of the COX-catalyzed reaction, typically prostaglandin E2 (PGE2), is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is then determined by non-linear regression analysis.
Interpreting the Data: A Comparative Perspective
The data obtained from these initial screens will provide a preliminary assessment of 14-Benzoyltalatizamine's bioactivity.
-
Antimicrobial Data: The MIC and MBC values will indicate the potency of the compound against the tested microorganisms. These values should be compared to those of standard antibiotics to gauge relative efficacy.
-
Anti-inflammatory Data: The IC50 values for COX-1 and COX-2 will reveal the compound's inhibitory potential and its selectivity. A high selectivity for COX-2 over COX-1 is often a desirable trait for anti-inflammatory drug candidates as it may be associated with a reduced risk of gastrointestinal side effects.
Conclusion and Future Directions
The investigation of novel compounds like 14-Benzoyltalatizamine is a systematic process of hypothesis-driven experimentation. While direct data on this specific molecule is limited, the established bioactivities of related chemical classes provide a logical starting point for its evaluation. By employing standardized and well-controlled assays for antimicrobial and anti-inflammatory activity, researchers can generate the initial data necessary to determine if further investigation into its mechanism of action and potential therapeutic applications is warranted. This comparative guide provides a robust framework for embarking on such an investigation, ensuring that the evaluation is both scientifically rigorous and strategically informed.
References
This section would be populated with citations to specific protocols, review articles on the bioactivity of the compared chemical classes, and datasheets for the reagents and assays mentioned. As this guide is a framework, specific references would be added as the actual experimental plan is developed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
